molecular formula C9H6FNO2 B12860519 4-Fluoro-1-methylindoline-2,3-dione

4-Fluoro-1-methylindoline-2,3-dione

Cat. No.: B12860519
M. Wt: 179.15 g/mol
InChI Key: SMYRYBUOPAWGQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Fluoro-1-methylindoline-2,3-dione involves several steps. One common method is the electrophilic fluorination of indole derivatives. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C results in the formation of fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, leading to the formation of 3-fluoroindolines . These methods highlight the importance of reaction conditions and reagents in the synthesis of fluorinated indole derivatives.

Chemical Reactions Analysis

4-Fluoro-1-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

4-fluoro-1-methylindole-2,3-dione

InChI

InChI=1S/C9H6FNO2/c1-11-6-4-2-3-5(10)7(6)8(12)9(11)13/h2-4H,1H3

InChI Key

SMYRYBUOPAWGQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)F)C(=O)C1=O

Origin of Product

United States

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